molecular formula C21H22ClN3O2S B2793117 6-chloro-2-{4-[4-(propan-2-yloxy)benzoyl]piperazin-1-yl}-1,3-benzothiazole CAS No. 897471-13-5

6-chloro-2-{4-[4-(propan-2-yloxy)benzoyl]piperazin-1-yl}-1,3-benzothiazole

Cat. No.: B2793117
CAS No.: 897471-13-5
M. Wt: 415.94
InChI Key: ODMKLZPKGYEULV-UHFFFAOYSA-N
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Description

6-Chloro-2-{4-[4-(propan-2-yloxy)benzoyl]piperazin-1-yl}-1,3-benzothiazole is a benzothiazole derivative featuring a piperazine ring substituted with a 4-(propan-2-yloxy)benzoyl group. Benzothiazoles are heterocyclic compounds known for their broad pharmacological activities, including anticancer, antimicrobial, and antiviral properties . The piperazine moiety enhances molecular diversity and bioavailability, while the 4-(propan-2-yloxy)benzoyl substituent introduces steric and electronic effects that modulate receptor interactions .

Properties

IUPAC Name

[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-propan-2-yloxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O2S/c1-14(2)27-17-6-3-15(4-7-17)20(26)24-9-11-25(12-10-24)21-23-18-8-5-16(22)13-19(18)28-21/h3-8,13-14H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODMKLZPKGYEULV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-{4-[4-(propan-2-yloxy)benzoyl]piperazin-1-yl}-1,3-benzothiazole typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloroethyl)piperidine hydrochloride to yield the final product. The reaction conditions often include the use of solvents like toluene and the application of heat to facilitate the coupling reactions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-{4-[4-(propan-2-yloxy)benzoyl]piperazin-1-yl}-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or benzothiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 6-chloro-2-{4-[4-(propan-2-yloxy)benzoyl]piperazin-1-yl}-1,3-benzothiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies .

Biology

In biological research, this compound has been studied for its potential as an anti-inflammatory agent. It has shown promising results in inhibiting cyclooxygenase enzymes, which are involved in the inflammatory response .

Medicine

Medically, this compound is being investigated for its potential therapeutic applications. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the treatment of inflammatory diseases .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the benzothiazole and piperazine moieties.

Mechanism of Action

The mechanism of action of 6-chloro-2-{4-[4-(propan-2-yloxy)benzoyl]piperazin-1-yl}-1,3-benzothiazole involves its interaction with molecular targets such as cyclooxygenase enzymes. By inhibiting these enzymes, the compound can reduce the production of pro-inflammatory mediators like prostaglandins. This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins .

Comparison with Similar Compounds

Key Structural Features :

  • Benzothiazole core : Provides planar aromaticity and hydrogen-bonding capabilities.
  • Chloro substituent at position 6 : Enhances lipophilicity and influences electronic distribution.
  • Piperazine ring at position 2 : Introduces conformational flexibility and basicity.
  • 4-(Propan-2-yloxy)benzoyl group : A bulky, electron-rich substituent that may improve solubility and target binding .

Comparison with Similar Compounds

Physicochemical Properties

A comparison of key properties is summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) XLogP3 Rotatable Bonds Topological Polar Surface Area (Ų)
Target Compound C₂₁H₂₁ClN₄O₂S 428.9 4.1* 5 66.8
6-Chloro-2-(piperazin-1-yl)-1,3-benzothiazole C₁₁H₁₁ClN₄S 266.7 2.3 2 58.7
2-[4-(2-Chloro-6-fluorobenzyl)piperazino]-1,3-benzothiazole C₁₈H₁₇ClFN₃S 361.9 4.9 3 47.6

Notes:

  • The target compound’s 4-(propan-2-yloxy)benzoyl group increases molecular weight and XLogP3 (a measure of lipophilicity) compared to simpler analogues, suggesting enhanced membrane permeability .

Key Differentiators

  • Chloro at Position 6: Enhances halogen bonding interactions, unlike nitro or methoxy substituents in other derivatives .
  • Pharmacokinetics : Higher molecular weight and logP may prolong half-life but reduce blood-brain barrier penetration relative to smaller analogues .

Biological Activity

6-Chloro-2-{4-[4-(propan-2-yloxy)benzoyl]piperazin-1-yl}-1,3-benzothiazole is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuroscience. This compound integrates a benzothiazole moiety with piperazine and benzoyl derivatives, suggesting a multifaceted interaction with biological targets, including sigma receptors and pathways involved in tumorigenesis.

Chemical Structure and Properties

The structural formula of this compound is characterized by:

  • Chloro Group : Enhances reactivity and potential biological interactions.
  • Propan-2-yloxy Substituent : May improve solubility and bioavailability.
  • Benzothiazole Core : Known for various biological activities including antitumor effects.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities. Notably, studies have highlighted its potential antitumor properties, which may involve apoptosis induction and inhibition of tumor cell proliferation.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntitumorInduction of apoptosis and inhibition of proliferation
Sigma Receptor BindingInteraction with sigma receptors implicated in CNS disorders
Anti-inflammatoryReduction of inflammatory cytokines (IL-6, TNF-α)

Study 1: Antitumor Activity

A study evaluated the effects of various benzothiazole derivatives on human cancer cell lines (A431, A549). The results showed that compounds similar to this compound significantly inhibited cell proliferation. The mechanism involved the downregulation of key signaling pathways such as AKT and ERK, which are crucial for cell survival and proliferation.

Study 2: Sigma Receptor Interaction

Preliminary studies suggest that this compound may selectively bind to sigma receptors. These receptors are known to play a role in various neurological disorders. The binding affinity was assessed using receptor binding assays, indicating a promising therapeutic potential for conditions involving sigma receptor dysregulation.

Mechanistic Insights

The biological activity of this compound can be attributed to its structural features that facilitate interaction with cellular targets:

  • Nucleophilic Substitution : The chloro group allows for nucleophilic attack, which can modify target proteins.
  • Electrophilic Aromatic Substitution : The benzothiazole moiety can engage in electrophilic reactions that may alter cellular signaling pathways.
  • Receptor Binding : The piperazine derivative enhances binding affinity to sigma receptors.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 6-chloro-2-{4-[4-(propan-2-yloxy)benzoyl]piperazin-1-yl}-1,3-benzothiazole, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves coupling a chlorinated benzothiazole core with a substituted piperazine derivative. For example, refluxing 6-chloro-1,3-benzothiazol-2-yl-thiosemicarbazide with aromatic acids in phosphorous oxychloride (POCl₃) under controlled conditions (3 hours, ice quenching for precipitation) can yield intermediates . Solvent choice (e.g., acetonitrile or ethanol) and catalyst selection (e.g., K₂CO₃ for nucleophilic substitution) are critical for optimizing yield and purity.

Q. Which analytical techniques are essential for characterizing this compound and verifying its structural integrity?

  • Methodology : Use a combination of:

  • Spectroscopy : ¹H/¹³C NMR to confirm proton environments and piperazine coupling , IR for functional group identification (e.g., benzoyl C=O stretch at ~1650 cm⁻¹).
  • Mass Spectrometry : ESI-MS for molecular ion validation .
  • Thermal Analysis : TGA/DTA to assess decomposition patterns and stability .

Q. How is the compound screened for preliminary biological activity in academic settings?

  • Methodology :

In vitro assays : Test against bacterial/fungal strains (e.g., E. coli, S. aureus) using broth dilution to determine MIC values .

Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .

Enzyme inhibition : Target-specific assays (e.g., kinase or protease inhibition) using fluorescence-based readouts .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?

  • Methodology :

  • Comparative SAR Analysis : Systematically vary substituents (e.g., substituents on the benzoyl or piperazine moieties) and correlate with activity. For example, replacing the propan-2-yloxy group with a methoxy group may enhance antimicrobial activity but reduce solubility .
  • Data Normalization : Control for assay variability (e.g., cell line passage number, solvent effects) by replicating studies under standardized conditions .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

  • Methodology :

  • Docking Studies : Use software like AutoDock to predict binding modes to targets (e.g., bacterial gyrase or viral proteases) .
  • ADMET Prediction : Tools like SwissADME to assess logP (lipophilicity), bioavailability, and blood-brain barrier penetration. Substituents like the propan-2-yloxy group may improve metabolic stability .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodology :

  • Chiral Resolution : Use chiral HPLC or enzymatic resolution to separate enantiomers if asymmetry is introduced during piperazine coupling .
  • Process Optimization : Replace reflux with microwave-assisted synthesis to reduce reaction time and byproducts .

Comparative Structural and Functional Analysis

Q. How do structural modifications to the piperazine or benzothiazole moieties impact biological activity?

  • Methodology :

  • Case Study Table :
Modification Biological Activity Key Finding
Replacement of piperazine with diazepane ( )Reduced antimicrobial activityDiazepane’s larger ring size decreases target binding affinity .
Chlorine → Fluorine on benzothiazole ()Enhanced anticancer activityFluorine’s electronegativity improves DNA intercalation .
Propan-2-yloxy → Methoxy ( )Improved solubility but lower potencyMethoxy’s polarity increases aqueous solubility but weakens hydrophobic interactions .

Data-Driven Methodological Guidance

Q. What advanced techniques validate unexpected reaction intermediates or byproducts?

  • Methodology :

  • LC-MS/MS : Track transient intermediates during synthesis .
  • X-ray Crystallography : Resolve ambiguous NMR signals by determining crystal structures of intermediates .

Q. How to address discrepancies between computational predictions and experimental bioactivity results?

  • Methodology :

  • Free Energy Perturbation (FEP) : Refine docking models by simulating ligand-target binding dynamics .
  • Proteomics : Validate target engagement using pull-down assays with tagged compounds .

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